1-Benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one
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Overview
Description
1-Benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic compound characterized by the presence of a benzyl group, a fluoropyrimidine moiety, and a piperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzyl halide reacts with a piperazinone derivative in the presence of a base. The fluoropyrimidine moiety is introduced through a subsequent reaction involving a fluorinated pyrimidine precursor .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoropyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the fluoropyrimidine ring .
Scientific Research Applications
1-Benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interfere with nucleic acid synthesis, making it a potential candidate for anticancer and antiviral therapies. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
- 4-(5-Fluoropyrimidin-2-yl)piperazin-2-one
- 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one
- 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline
Uniqueness: 1-Benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Properties
IUPAC Name |
1-benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-13-8-17-15(18-9-13)20-7-6-19(14(21)11-20)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHRMEJWBSHTRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC=C(C=N2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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